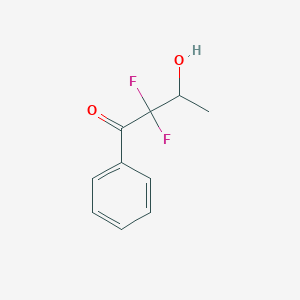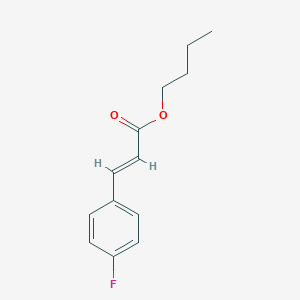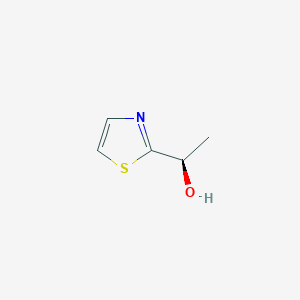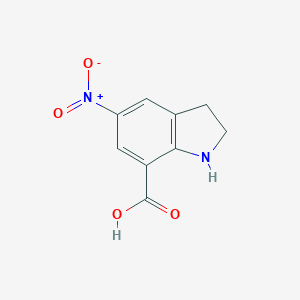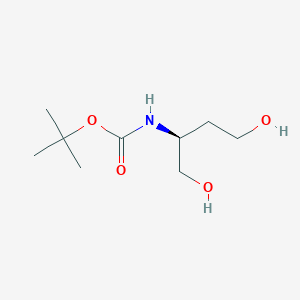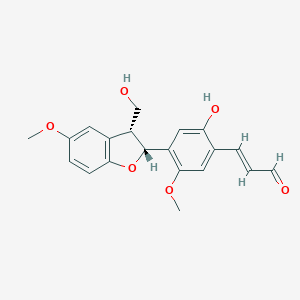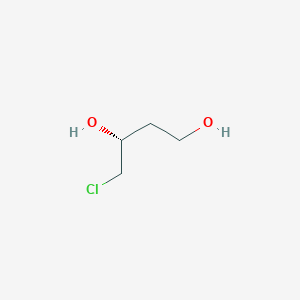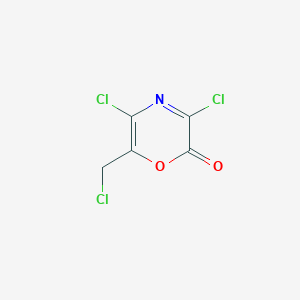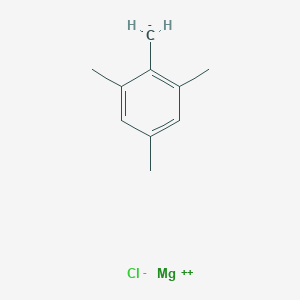![molecular formula C21H30N4O7 B144010 [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate CAS No. 137057-71-7](/img/structure/B144010.png)
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, also known as DMPO, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. DMPO is a prodrug, which means it undergoes a chemical reaction in the body to produce an active form that has a specific biological effect.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate is complex and varies depending on the specific biological system it is interacting with. In general, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate acts by modulating the activity of various enzymes and signaling pathways in the body, leading to changes in gene expression, protein synthesis, and cellular function. [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to interact with a variety of molecular targets, including DNA, RNA, and proteins, through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate are diverse and depend on the specific biological system it is interacting with. In general, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have antioxidant properties, protecting cells from oxidative stress and inflammation. [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has also been shown to modulate the immune system, enhancing the activity of immune cells and reducing inflammation. In addition, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. In addition, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate is relatively non-toxic and has low side effects, making it a safe and effective tool for studying biological systems. However, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it effectively.
Direcciones Futuras
There are several future directions for research on [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the identification of new molecular targets for [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, which could lead to the development of new drugs and therapies for a variety of diseases. In addition, there is a need for more research on the safety and efficacy of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate in humans, particularly in the context of clinical trials. Finally, there is a need for more research on the potential environmental impacts of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, particularly on plant growth and soil health.
Métodos De Síntesis
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the protection of the hydroxyl group on the ribose ring using a dimethylpropanoate group. This is followed by the selective protection of the purine base using a dimethylsilyl group. The protected nucleoside is then subjected to a series of reactions, including deprotection, oxidation, and esterification, to produce the final product.
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been extensively studied for its potential applications in various scientific fields. In medicine, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have anti-inflammatory, antioxidant, and antiviral properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. In agriculture, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been used as a plant growth regulator, enhancing the growth and yield of crops. In biotechnology, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been used as a tool for studying the structure and function of nucleic acids and proteins.
Propiedades
Número CAS |
137057-71-7 |
|---|---|
Nombre del producto |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |
Fórmula molecular |
C21H30N4O7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30N4O7/c1-20(2,3)18(27)30-8-11-13(26)14(32-19(28)21(4,5)6)17(31-11)25-10-24-12-15(25)22-9-23-16(12)29-7/h9-11,13-14,17,26H,8H2,1-7H3/t11-,13-,14+,17-/m1/s1 |
Clave InChI |
ORYGEISWBGGLNE-MBMVNNNZSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
SMILES |
CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
SMILES canónico |
CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

